1-[2-[2-(2-Bromo-4-methylphenoxy)ethoxy]ethyl]piperidine;oxalic acid
Overview
Description
1-[2-[2-(2-Bromo-4-methylphenoxy)ethoxy]ethyl]piperidine;oxalic acid is a useful research compound. Its molecular formula is C18H26BrNO6 and its molecular weight is 432.3 g/mol. The purity is usually 95%.
The exact mass of the compound 1-{2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl}piperidine oxalate is 431.09435 g/mol and the complexity rating of the compound is 330. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Pharmacological Applications
This compound has been studied for its potential as a pharmacological agent. For instance, derivatives of piperidine, a core component of the compound , have shown promise in the treatment of HIV-1 infection due to their CCR5 antagonist properties. These derivatives exhibit potent anti-HIV activity, highlighting the therapeutic potential of such compounds in viral infection treatment strategies (A. Palani et al., 2002). Additionally, piperidinomethyl derivatives have been explored for their oxytocic activity, showing significant potency that surpasses even that of ergometrine, indicating their potential in medical applications involving labor or delivery (A. Cohen et al., 1957).
Material Science and Synthesis
In the realm of materials science, derivatives incorporating the piperidine structure have been utilized in the synthesis of novel copolymers. These copolymers, featuring ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, show potential for creating materials with specific properties, such as thermal stability and decomposition characteristics, which could have applications in various industrial and technological fields (G. Kharas et al., 2016).
Chemical Reactions and Mechanisms
The compound's framework has facilitated exploration into the mechanisms of chemical reactions, including phosphine-catalyzed [4 + 2] annulations. Such studies provide insights into the synthesis of highly functionalized tetrahydropyridines, which are valuable in the development of new chemical entities with potential applications in drug development and synthetic chemistry (Xue-Feng Zhu et al., 2003).
Properties
IUPAC Name |
1-[2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl]piperidine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNO2.C2H2O4/c1-14-5-6-16(15(17)13-14)20-12-11-19-10-9-18-7-3-2-4-8-18;3-1(4)2(5)6/h5-6,13H,2-4,7-12H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUWCHRQDPKFOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOCCN2CCCCC2)Br.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BrNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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